4-Hydroxy-3-nitrocinnamic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

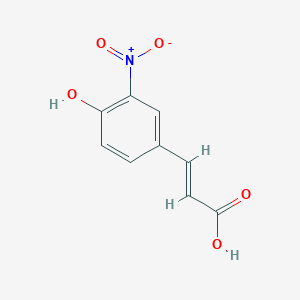

4-Hydroxy-3-nitrocinnamic acid is an organic compound with the molecular formula C9H7NO5. It is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group at the fourth position and a nitro group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and its potential biological activities.

準備方法

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrocinnamic acid can be synthesized through various methods. One common approach involves the nitration of 4-hydroxycinnamic acid. The reaction typically uses a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The product is then purified through recrystallization or other suitable purification techniques.

化学反応の分析

Types of Reactions: 4-Hydroxy-3-nitrocinnamic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Substitution: Acid chlorides or alkyl halides in the presence of a base.

Major Products:

Oxidation: Quinone derivatives.

Reduction: 4-Hydroxy-3-aminocinnamic acid.

Substitution: Esters or ethers of this compound.

科学的研究の応用

4-Hydroxy-3-nitrocinnamic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of dyes and as a precursor for other chemical compounds.

作用機序

The biological effects of 4-hydroxy-3-nitrocinnamic acid are attributed to its ability to interact with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of bacterial cell walls or inhibition of essential enzymes. The compound’s antioxidant properties are due to its ability to donate electrons and neutralize free radicals, thereby preventing oxidative damage.

類似化合物との比較

4-Hydroxycinnamic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrocinnamic acid: Lacks the hydroxyl group, affecting its solubility and reactivity.

4-Hydroxy-3-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of the carboxylic acid group.

Uniqueness: 4-Hydroxy-3-nitrocinnamic acid is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

生物活性

4-Hydroxy-3-nitrocinnamic acid (also known as 4-hydroxy-3-nitrocinnamate) is a compound that has garnered attention due to its diverse biological activities. This article will explore its mechanisms of action, antimicrobial properties, antioxidant effects, and potential applications in various fields.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a nitro group at the 4 and 3 positions, respectively. Its chemical structure can be represented as follows:

This structure contributes to its biological activity, particularly in interactions with various molecular targets.

The biological effects of this compound are attributed to its ability to interact with specific molecular pathways:

- Antimicrobial Activity : The compound exhibits antimicrobial properties, likely due to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes. Studies have shown that it can affect the permeability of bacterial membranes, leading to increased susceptibility to other antimicrobial agents .

- Antioxidant Properties : this compound acts as an antioxidant by donating electrons and neutralizing free radicals. This property helps in preventing oxidative damage to cells and tissues .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µM) |

|---|---|

| Shigella dysenteriae | 61 |

| Escherichia coli | >6000 |

| Staphylococcus aureus | Variable |

| Bacillus subtilis | Variable |

These results suggest that while the compound is effective against some Gram-negative bacteria, its activity varies significantly across different strains .

Case Studies

- Inhibition of Fungal Growth : A study demonstrated that this compound inhibited the growth of several fungal species, with varying degrees of effectiveness. The compound's interaction with specific enzymes involved in fungal metabolism was proposed as a mechanism for this inhibition .

- Tyrosinase Inhibition : Research has indicated that this compound may inhibit tyrosinase, an enzyme critical in melanin production. This property could have implications in cosmetic applications for skin lightening .

Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

- Cosmeceuticals : Due to its antioxidant and anti-tyrosinase activities, the compound is being explored for use in skincare products aimed at reducing hyperpigmentation and oxidative stress on the skin .

- Pharmaceutical Applications : The antimicrobial properties suggest potential uses in developing new antibiotics or antifungal agents, particularly against resistant strains .

特性

IUPAC Name |

(E)-3-(4-hydroxy-3-nitrophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5/c11-8-3-1-6(2-4-9(12)13)5-7(8)10(14)15/h1-5,11H,(H,12,13)/b4-2+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCGMDTLRKLJPHE-DUXPYHPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)[N+](=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。